4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of a compound like this could be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The types of reactions it undergoes could provide clues about its chemical properties and potential uses .Physical And Chemical Properties Analysis
This could involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
- The compound’s extended conjugation and near-infrared (NIR) emission make it suitable for NIR OLEDs .
- The compound 5-(2,4-dimethylbenzyl)pyrrolidin-2-one (DMBPO) interacts with antifungal drug target enzymes .
Organic Light-Emitting Diodes (OLEDs)
Dye-Sensitized Solar Cells (DSSCs)
Bio-Imaging and Analytical Sensors
Li-Fi Technologies
Antifungal Drug Interaction Studies
Catalysis and Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-methylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-15-4-5-16(2)19(12-15)14-26-20-10-11-31-21(20)23(29)27(24(26)30)13-17-6-8-18(9-7-17)22(28)25-3/h4-5,10-12,17-18H,6-9,13-14H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRTYTLYTIZKOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(C(=O)N(C2=O)CC4CCC(CC4)C(=O)NC)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide |
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